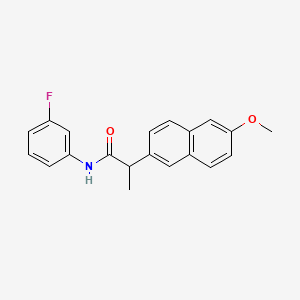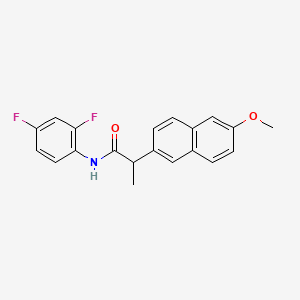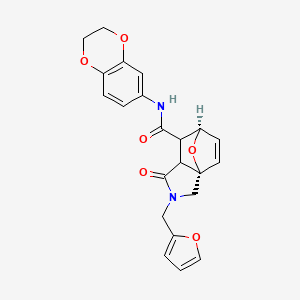
N-(3-fluorophenyl)-2-(6-methoxy-2-naphthyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorophenyl)-2-(6-methoxy-2-naphthyl)propanamide is an organic compound that belongs to the class of amides. This compound features a fluorophenyl group and a methoxy-naphthyl group attached to a propanamide backbone. Compounds with such structures are often studied for their potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-(6-methoxy-2-naphthyl)propanamide typically involves the following steps:
Formation of the Amide Bond: This can be achieved by reacting 3-fluoroaniline with 2-(6-methoxy-2-naphthyl)propanoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or borane.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Wirkmechanismus
The mechanism of action of N-(3-fluorophenyl)-2-(6-methoxy-2-naphthyl)propanamide would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, leading to modulation of biological pathways. The fluorophenyl and methoxy-naphthyl groups may contribute to binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-chlorophenyl)-2-(6-methoxy-2-naphthyl)propanamide
- N-(3-bromophenyl)-2-(6-methoxy-2-naphthyl)propanamide
- N-(3-methylphenyl)-2-(6-methoxy-2-naphthyl)propanamide
Uniqueness
N-(3-fluorophenyl)-2-(6-methoxy-2-naphthyl)propanamide is unique due to the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties. Fluorine atoms often enhance the metabolic stability and lipophilicity of compounds, making them valuable in drug design.
Eigenschaften
Molekularformel |
C20H18FNO2 |
|---|---|
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
N-(3-fluorophenyl)-2-(6-methoxynaphthalen-2-yl)propanamide |
InChI |
InChI=1S/C20H18FNO2/c1-13(20(23)22-18-5-3-4-17(21)12-18)14-6-7-16-11-19(24-2)9-8-15(16)10-14/h3-13H,1-2H3,(H,22,23) |
InChI-Schlüssel |
JRMGKNZTUXCUBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)NC3=CC(=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(4-methoxyphenyl)vinyl]-5-phenyl-1H-[1,2,4]triazino[4,3-a]quinazoline-1,6(5H)-dione](/img/structure/B13375237.png)
![Methyl {[4-(4-morpholinyl)-2-quinazolinyl]sulfanyl}acetate](/img/structure/B13375255.png)
![1-Amino-2,7-dibutyl-6-(4-methoxyphenyl)-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B13375260.png)


![(5E)-5-[(2-chlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one](/img/structure/B13375274.png)
![2-(4-aminophenyl)-N-[3-(4-morpholinyl)propyl]-6-(2-thienyl)-4-pyrimidinamine](/img/structure/B13375281.png)

![N-(1-{[(2-methoxyethyl)amino]carbonyl}-2-methylbutyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide](/img/structure/B13375284.png)
![N-({6-[(2,4-dichlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N-ethylethanamine](/img/structure/B13375290.png)
methanone](/img/structure/B13375296.png)
![ethyl 4-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]amino}-1-piperidinecarboxylate](/img/structure/B13375297.png)
![3-{5-[(2,6-Dimethyl-4-morpholinyl)sulfonyl]-2-thienyl}-1-phenyl-2-propen-1-one](/img/structure/B13375307.png)
![5-[N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)ethanimidoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione](/img/structure/B13375319.png)
